molecular formula C12H18 B14546312 4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene CAS No. 61786-53-6

4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene

Cat. No.: B14546312
CAS No.: 61786-53-6
M. Wt: 162.27 g/mol
InChI Key: ZXWAKNVSQDHNEI-UHFFFAOYSA-N
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Description

4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene is an organic compound characterized by its unique structure, which includes multiple double bonds and a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene can be achieved through several methods. One common approach involves the use of a Grignard reaction, where a suitable halide precursor reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel are often used to facilitate the formation of the desired double bonds under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine in carbon tetrachloride.

Major Products:

    Oxidation: Epoxides and diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other advanced materials due to its reactive double bonds.

Mechanism of Action

The mechanism of action of 4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene involves its interaction with various molecular targets. The compound’s double bonds allow it to participate in addition reactions, forming covalent bonds with nucleophiles. This reactivity can lead to the formation of new chemical entities with potential biological activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

    4-Phenylbut-3-en-2-yl: Similar structure but with a phenyl group.

    4-Methylcyclohex-3-en-1-ylbut-3-en-2-yl: Contains a cyclohexene ring.

    2-Methylbut-3-en-2-yl: A simpler structure with fewer double bonds.

Properties

CAS No.

61786-53-6

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-6-9-12(10(4)7-2)11(5)8-3/h7-12H,1-3H2,4-5H3

InChI Key

ZXWAKNVSQDHNEI-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C=C=C)C(C)C=C

Origin of Product

United States

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